molecular formula C21H25N5O3 B2851903 N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-21-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2851903
CAS No.: 946230-21-3
M. Wt: 395.463
InChI Key: JTJYDHNXKXZRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Research has shown that compounds with structures related to "N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" have significant applications in the synthesis of heterocyclic compounds. These compounds, due to their unique chemical properties, are utilized in the creation of various cyclic structures which are essential in medicinal chemistry for the development of new drugs and therapies. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, demonstrates the potential of such compounds in generating novel therapeutic agents with specific biological activities (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Role in Antimicrobial and Antiviral Research

Further, compounds analogous to "this compound" have been explored for their antimicrobial and antiviral activities. Studies involving the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have revealed remarkable antiavian influenza virus activity, highlighting the potential of such molecules in contributing to antiviral research and the development of antiviral drugs (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Contribution to Anti-Inflammatory and Analgesic Research

Moreover, novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to the understanding of how structural variations can influence biological activity and pave the way for the development of new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Insights into Synthesis Techniques

Research on the synthesis techniques and reactions of related compounds also provides valuable insights into the chemical properties and potential applications of "this compound". Such studies are crucial for advancing synthetic methodologies and understanding the reactivity of complex molecules, which in turn facilitates the development of novel compounds with specific desired activities (I. V. Ledenyova, A. Falaleev, K. Shikhaliev, E. A. Ryzhkova, F. Zubkov, 2018).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-29-17-9-7-16(8-10-17)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJYDHNXKXZRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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